molecular formula C7H7F3N2O B13028275 2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol

2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B13028275
M. Wt: 192.14 g/mol
InChI Key: ZGDMMNMZCDRMAU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C7H7F3N2O. This compound is characterized by the presence of an aminomethyl group, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group.

    Substitution: The aminomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl group can form hydrogen bonds with target molecules, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields.

Biological Activity

2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8F3N
  • Molecular Weight : 179.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets such as enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may also act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:

Pathogen TypeActivity LevelReference
Gram-positive BacteriaModerate
Gram-negative BacteriaLow

The compound was tested using the disc diffusion method, showing a zone of inhibition comparable to standard antibiotics at specific concentrations.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit COX-2 enzyme activity, which is crucial in the inflammatory response:

CompoundIC50 (µM)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

These findings suggest that it could be a candidate for developing new anti-inflammatory drugs.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against clinical isolates of bacteria. The results indicated that while it showed moderate activity against Gram-positive bacteria, its efficacy against Gram-negative strains was limited, highlighting the need for structural modifications to enhance its spectrum of activity .
  • In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of this compound in carrageenan-induced paw edema tests. The results demonstrated a significant reduction in inflammation compared to control groups, supporting its potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amino and trifluoromethyl groups can significantly influence the biological activity of pyridine derivatives:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Amino Group Positioning : The position of the amino group relative to other substituents affects binding affinity and selectivity for biological targets.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

2-(aminomethyl)-5-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-1-6(13)5(2-11)12-3-4/h1,3,13H,2,11H2

InChI Key

ZGDMMNMZCDRMAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)CN)C(F)(F)F

Origin of Product

United States

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